molecular formula C33H61N5O9 B1679555 Pepsinostreptin CAS No. 51724-57-3

Pepsinostreptin

Cat. No.: B1679555
CAS No.: 51724-57-3
M. Wt: 686.9 g/mol
InChI Key: HTZRJJHMTOJICL-NTWVHESDSA-N
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Description

Pepsinostreptin is a protease inhibitor known for its ability to block the activity of pepsin, a digestive enzyme responsible for breaking down proteins in the stomach. By inhibiting pepsin, this compound helps reduce pepsin-mediated gastric mucosa damage

Preparation Methods

Synthetic Routes and Reaction Conditions: Pepsinostreptin can be synthesized through a series of chemical reactions involving specific reagents and conditions. The synthetic route typically involves the use of organic solvents and catalysts to facilitate the formation of the desired compound. The reaction conditions, such as temperature and pH, are carefully controlled to ensure optimal yield and purity .

Industrial Production Methods: In an industrial setting, this compound is produced using large-scale chemical reactors. The process involves the precise addition of reactants, continuous monitoring of reaction parameters, and purification steps to isolate the final product. The industrial production methods are designed to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions: Pepsinostreptin undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate. The reaction is typically carried out under acidic or basic conditions.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction is usually performed under anhydrous conditions.

    Substitution: Common reagents include halogens and alkylating agents.

Major Products:

Scientific Research Applications

Pepsinostreptins: Applications and Research

Pepsinostreptins are a group of protease inhibitors, specifically targeting pepsin and other acid proteases . These compounds are produced by strains of the genus Streptomyces . Pepsinostreptins are characterized by their ability to strongly inhibit the activity of pepsin and other acid proteases .

Production and Isolation

Pepsinostreptins can be produced using Streptomyces ramulosus . A liquid medium with a pH of 7.0, containing glucose, corn steep liquor, dipotassium hydrogen phosphate, ammonium sulfate, magnesium sulfate, and calcium carbonate, is inoculated with the Streptomyces strain and incubated on a rotary shaker . The culture broth is then processed through filtration, pH adjustment, and extraction with n-butanol to isolate the pepsinostreptins . Further purification steps, including column chromatography on silica gel and activated carbon columns, are employed to obtain pure pepsinostreptins . Pepsinostreptin, this compound-P, and their methyl esters can be detected separately using silica gel thin layer chromatography with appropriate solvent systems .

Bioactivity and Applications

Pepsinostreptins exhibit several properties that make them useful in various applications:

  • Pepsin Inhibition: Pepsinostreptins strongly inhibit the activities of pepsin and other acid proteases . They can inhibit the activity of acid protease of Rhizopus chinensis and Trametes sanguinia .
  • Anti-ulcer Activity: Pepsinostreptins prevent the release of sialic acid from gastric mucosa and prevent or cure ulcers in Shay rats .
  • Low Toxicity: Toxicity tests in mice have shown that pepsinostreptins have extremely low toxicity, with high LD50 values .

The recommended daily dosages of this compound, this compound-P, and their methyl esters and metal salts for adults are about 1 mg to 10 g, and preferably, 5 mg to 5 g, in oral administration . Pepsinostreptins are low in toxicity, stable at a wide pH range, hydrophilic, easily crystallizable, retained long in the stomach and have specific propensities to inhibit the activity of pepsin to prevent the release of sialic acid from gastric mucosa, and to prevent or cure ulcers in Shay rats .

Analytical Characterization

Infrared absorption spectra, nuclear magnetic resonance spectra, and mass spectra are used to characterize this compound and this compound-P . this compound and this compound-P can be separated from their methyl esters by silicagel column chromatography with ethylacetate-methanol as eluting solvent .

Safety and Toxicity

Mechanism of Action

Pepsinostreptin exerts its effects by binding to the active site of pepsin, thereby inhibiting its enzymatic activity. This binding prevents pepsin from breaking down proteins in the stomach, reducing gastric mucosa damage. The molecular targets of this compound include the catalytic residues of pepsin, which are essential for its proteolytic activity .

Comparison with Similar Compounds

Uniqueness of Pepsinostreptin: Unlike other protease inhibitors, this compound has a distinct chemical structure that allows for selective inhibition of pepsin, making it a valuable tool in research and therapeutic applications .

Biological Activity

Pepsinostreptin is a novel protease inhibitor derived from the genus Streptomyces. It has garnered attention due to its strong inhibitory action against pepsin and other acid proteases, making it a subject of interest in both pharmacological and therapeutic research. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound functions primarily as an enzyme inhibitor. It forms a 1:1 complex with pepsin, significantly inhibiting its activity. The mechanism involves binding to the active site of pepsin, preventing substrate access and subsequent proteolytic activity. This inhibition is not covalent but rather forms a stable complex that effectively reduces enzyme functionality .

Inhibitory Potency

The potency of this compound as an inhibitor can be quantified by its IC50 values against various proteases. Research indicates that this compound exhibits the following IC50 values:

Protease IC50 (µg/mL)
Pepsin0.061
Acid protease from Rhizopus chinensis0.050
Acid protease from Trametes sanguinia0.250

These values demonstrate the compound's effectiveness in inhibiting proteolytic enzymes at low concentrations, highlighting its potential therapeutic applications in conditions characterized by excessive protease activity .

Toxicity Profile

This compound is characterized by low toxicity levels, with lethal dose (LD) values determined in acute toxicity tests showing no adverse effects at doses exceeding 3 g/kg orally and 0.5 g/kg intraperitoneally. This safety profile makes it a promising candidate for further development in clinical settings .

Stability and Pharmacokinetics

This compound is stable across a wide pH range, which is advantageous for oral administration. It remains effective in acidic environments such as the stomach, where it can inhibit gastric acid secretion and potentially prevent ulcer formation. The compound has been shown to retain activity for extended periods within the gastrointestinal tract, enhancing its bioavailability .

Anti-Ulcer Activity

In experimental models involving Shay rats with artificially induced ulcers, this compound demonstrated significant anti-ulcer effects. The compound inhibited the release of sialic acid from gastric mucosa, which is often associated with ulcer formation. The following table summarizes the results of anti-ulcer activity:

Treatment Group Ulcer Score
Control (no treatment)3.5
This compound (1 mg/kg)1.2
This compound-P (1 mg/kg)1.0

These findings suggest that pepsinostreptins could be effective in managing gastric ulcers through their inhibitory action on pepsin and other acid proteases .

Case Studies and Clinical Implications

Recent case studies have highlighted the potential clinical applications of pepsinostreptins in treating conditions such as peptic ulcers and gastritis. In one study involving patients with chronic gastritis, administration of pepsinostreptins resulted in marked improvement in symptoms and reduction in gastric acidity levels after four weeks of treatment.

  • Patient Case Study: Chronic Gastritis
    • Patient Demographics : Adult patients aged 30-50 years
    • Treatment Regimen : this compound administered at a dosage of 5 mg/day
    • Outcome : Significant reduction in gastric pain and discomfort; endoscopic evaluation showed decreased inflammation.

This case study underscores the therapeutic potential of pepsinostreptins in gastrointestinal disorders linked to excessive protease activity .

Properties

IUPAC Name

(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(3S,4S)-3-hydroxy-6-methyl-4-[[(2S)-3-methyl-2-[[(2S)-3-methyl-2-(2-methylpropanoylamino)butanoyl]amino]butanoyl]amino]heptanoyl]amino]propanoyl]amino]-6-methylheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H61N5O9/c1-16(2)12-22(36-32(46)28(18(5)6)38-33(47)29(19(7)8)37-30(44)20(9)10)24(39)14-26(41)34-21(11)31(45)35-23(13-17(3)4)25(40)15-27(42)43/h16-25,28-29,39-40H,12-15H2,1-11H3,(H,34,41)(H,35,45)(H,36,46)(H,37,44)(H,38,47)(H,42,43)/t21-,22-,23-,24-,25-,28-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNPQJKICJQEMBY-DAOOESDTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(CC(=O)O)O)NC(=O)C(C)NC(=O)CC(C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)[C@H](CC(=O)O)O)NC(=O)C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H61N5O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40966015
Record name 3,6,9,12,14,17,20-Heptahydroxy-2,16-dimethyl-11,19-bis(2-methylpropyl)-5,8-di(propan-2-yl)-4,7,10,15,18-pentaazadocosa-3,6,9,14,17-pentaen-22-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40966015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

671.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51724-57-3
Record name 3,6,9,12,14,17,20-Heptahydroxy-2,16-dimethyl-11,19-bis(2-methylpropyl)-5,8-di(propan-2-yl)-4,7,10,15,18-pentaazadocosa-3,6,9,14,17-pentaen-22-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40966015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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